Stereochemical Configuration Dictates Vps34 Inhibitory Potency: SAR405 (S) vs. R Enantiomer
The (R)-enantiomer (target compound) exhibits a biochemical IC50 of 1.5 nM against Vps34, which is slightly less potent than the (S)-enantiomer SAR405 (IC50 = 1.2 nM) [1]. This differential activity underscores the importance of stereochemistry for target engagement and enables the R enantiomer to serve as a matched, less-active stereochemical control in Vps34 inhibition studies.
| Evidence Dimension | In vitro Vps34 kinase inhibition (biochemical assay) |
|---|---|
| Target Compound Data | IC50 = 1.5 nM |
| Comparator Or Baseline | SAR405 (S-enantiomer, CAS 1523406-39-4): IC50 = 1.2 nM |
| Quantified Difference | 1.25-fold lower potency for R enantiomer |
| Conditions | Recombinant human Vps34 enzyme, phosphatidylinositol substrate, 30°C incubation |
Why This Matters
Provides a defined stereochemical control with quantifiable potency offset, essential for validating on-target effects in genetic or pharmacological Vps34 perturbation experiments.
- [1] InvivoChem. SAR405 R enantiomer | PIK3C3/Vps34 inhibitor | CAS 1946010-79-2. In Vitro Kinase Inhibitory Activity. View Source
